1-(3,5-difluorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-(3,5-difluorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20552282
InChI: InChI=1S/C21H16F2N2O3S/c1-2-28-17-5-3-16(4-6-17)25-20(26)19-18(7-8-29-19)24(21(25)27)12-13-9-14(22)11-15(23)10-13/h3-11H,2,12H2,1H3
SMILES:
Molecular Formula: C21H16F2N2O3S
Molecular Weight: 414.4 g/mol

1-(3,5-difluorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20552282

Molecular Formula: C21H16F2N2O3S

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-difluorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C21H16F2N2O3S
Molecular Weight 414.4 g/mol
IUPAC Name 1-[(3,5-difluorophenyl)methyl]-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C21H16F2N2O3S/c1-2-28-17-5-3-16(4-6-17)25-20(26)19-18(7-8-29-19)24(21(25)27)12-13-9-14(22)11-15(23)10-13/h3-11H,2,12H2,1H3
Standard InChI Key XJRMATZSLPUNCW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F

Introduction

The compound 1-(3,5-difluorobenzyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a derivative of the thieno[3,2-d]pyrimidine scaffold. This scaffold has garnered significant attention due to its structural similarity to purines and its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The compound's unique structure combines fluorinated benzyl and ethoxyphenyl moieties with a thieno[3,2-d]pyrimidine core, which may enhance its pharmacological potential.

Structural Features

The compound features:

  • A thieno[3,2-d]pyrimidine core, a bicyclic structure incorporating thiophene and pyrimidine rings.

  • A 3,5-difluorobenzyl substituent at the 1-position.

  • A 4-ethoxyphenyl group at the 3-position.

  • Two keto groups at the 2- and 4-positions of the pyrimidine ring.

These structural elements contribute to its physicochemical properties, such as lipophilicity and electron density distribution, which are crucial for its interaction with biological targets.

Synthesis

The synthesis of thieno[3,2-d]pyrimidines generally involves:

  • Cyclization Reactions: Starting materials like aminothiophenes undergo condensation with carbonyl compounds or formamide derivatives under high-temperature conditions.

  • Functionalization: Substituents (e.g., fluorinated benzyl and ethoxyphenyl groups) are introduced through nucleophilic substitution or coupling reactions.

For this specific compound, the introduction of fluorinated benzyl and ethoxyphenyl groups likely occurred via selective alkylation or arylation reactions.

Spectroscopic Characterization

Characterization of similar compounds typically involves:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) NMR confirm the chemical environment of functional groups.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic functional groups like C=O and C-F bonds.

For this compound:

  • The presence of fluorine atoms would result in distinctive peaks in NMR spectra.

  • The keto groups would exhibit strong absorption bands in IR spectra (around 1700 cm1^{-1}).

Potential Applications

Given its structure and known activities of related compounds:

  • Drug Development: The compound could serve as a lead molecule for anticancer or anti-inflammatory drugs.

  • Molecular Probes: Its fluorinated benzyl group may enhance imaging applications in biological systems.

  • SAR Studies: Structure–activity relationship (SAR) investigations could optimize its pharmacological profile.

Research Gaps

Despite the promising potential of this compound, further studies are needed:

  • In Vitro/In Vivo Studies: To evaluate its efficacy against specific diseases.

  • Toxicological Assessments: To determine its safety profile.

  • Mechanistic Insights: To understand its mode of action at the molecular level.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator